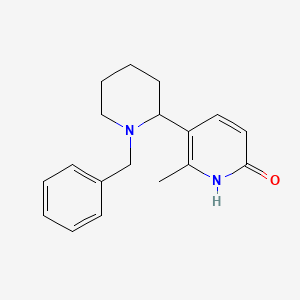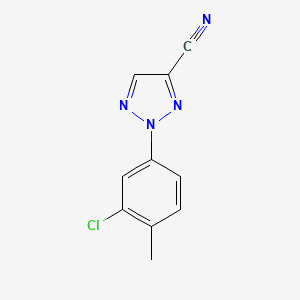
2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3-Chloro-4-méthylphényl)-2H-1,2,3-triazole-4-carbonitrile est un composé hétérocyclique qui présente un cycle triazole substitué par un groupe chloro-méthylphényl et un groupe carbonitrile
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(3-Chloro-4-méthylphényl)-2H-1,2,3-triazole-4-carbonitrile implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante consiste à faire réagir la 3-chloro-4-méthylphénylhydrazine avec le cyanoacétate d'éthyle, suivie d'une cyclisation en présence d'une base telle que l'éthylate de sodium. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol à des températures élevées pour faciliter la formation du cycle triazole.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. En outre, la mise en œuvre de principes de chimie verte, tels que l'utilisation de solvants et de catalyseurs respectueux de l'environnement, peut rendre le processus plus durable.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3-Chloro-4-méthylphényl)-2H-1,2,3-triazole-4-carbonitrile peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chloro peut être substitué par des nucléophiles tels que les amines ou les thiols dans des conditions appropriées.
Oxydation et réduction : Le cycle triazole peut être oxydé ou réduit, conduisant à différents dérivés avec des propriétés modifiées.
Réactions de cyclisation : Le composé peut participer à d'autres réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent des nucléophiles comme l'azoture de sodium ou le thiocyanate de potassium. Les réactions sont généralement effectuées dans des solvants polaires tels que le diméthylformamide (DMF) à des températures élevées.
Oxydation et réduction : Des oxydants comme le permanganate de potassium ou des réducteurs comme le borohydrure de sodium peuvent être utilisés dans des conditions contrôlées.
Réactions de cyclisation : Des catalyseurs tels que les acides de Lewis (par exemple, le chlorure d'aluminium) peuvent faciliter les réactions de cyclisation dans des solvants organiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de triazole substitués, tandis que l'oxydation ou la réduction peuvent conduire à différents états d'oxydation du cycle triazole.
Applications de recherche scientifique
Le 2-(3-Chloro-4-méthylphényl)-2H-1,2,3-triazole-4-carbonitrile a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses propriétés antimicrobiennes et anticancéreuses.
Science des matériaux : Il peut être utilisé comme élément constitutif pour la synthèse de matériaux avancés ayant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Les interactions du composé avec les macromolécules biologiques, telles que les enzymes et les récepteurs, sont étudiées pour comprendre son mécanisme d'action et ses utilisations thérapeutiques potentielles.
Applications industrielles : Il peut être utilisé dans la synthèse d'agrochimiques et d'autres composés d'intérêt industriel.
Mécanisme d'action
Le mécanisme d'action du 2-(3-Chloro-4-méthylphényl)-2H-1,2,3-triazole-4-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en chimie médicinale, le composé peut inhiber l'activité de certaines enzymes ou récepteurs en se liant à leurs sites actifs. Le cycle triazole et le groupe chloro-méthylphényl jouent un rôle crucial dans ces interactions, influençant l'affinité de liaison et la spécificité du composé.
Applications De Recherche Scientifique
2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. The triazole ring and the chloro-methylphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Chloro-4-méthylphényl isocyanate : Un autre composé avec un groupe chloro-méthylphényl similaire, mais des groupes fonctionnels différents.
N-(3-Chloro-4-méthylphényl)-2-méthylpentanamide : Partage le groupement chloro-méthylphényl, mais a une structure de base différente.
Unicité
Le 2-(3-Chloro-4-méthylphényl)-2H-1,2,3-triazole-4-carbonitrile est unique en raison de la présence du cycle triazole et du groupe carbonitrile, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C10H7ClN4 |
|---|---|
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
2-(3-chloro-4-methylphenyl)triazole-4-carbonitrile |
InChI |
InChI=1S/C10H7ClN4/c1-7-2-3-9(4-10(7)11)15-13-6-8(5-12)14-15/h2-4,6H,1H3 |
Clé InChI |
SUUQAGRZCZEFQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2N=CC(=N2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


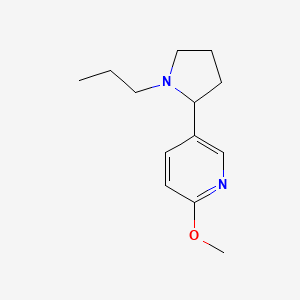
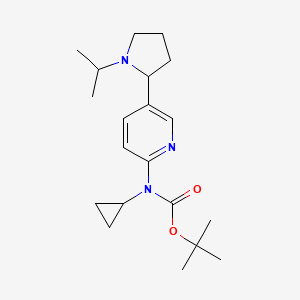
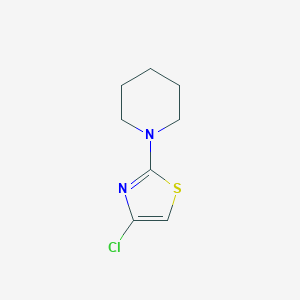
![2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804685.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B11804689.png)

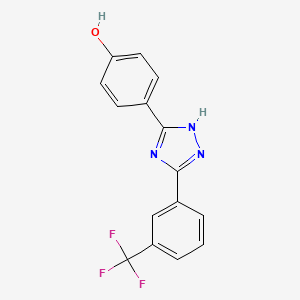
![2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804701.png)
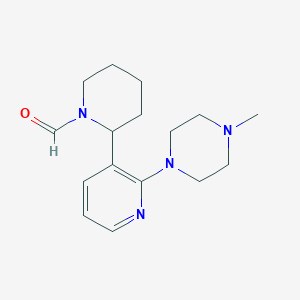
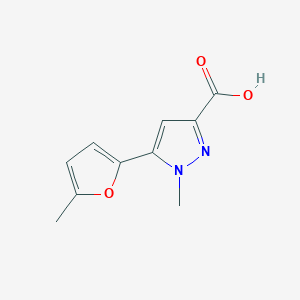
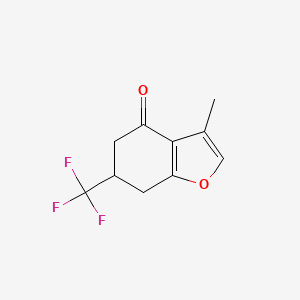
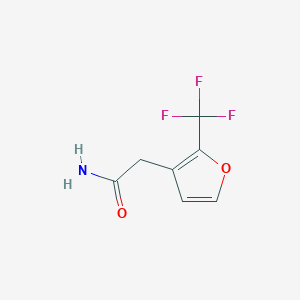
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)(phenyl)methanol](/img/structure/B11804718.png)
